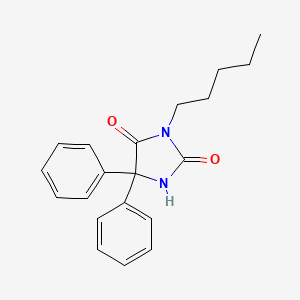

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

102181-51-1 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-pentyl-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C20H22N2O2/c1-2-3-10-15-22-18(23)20(21-19(22)24,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,21,24) |

InChI Key |

XZTILQZICIFCGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 5,5-Diphenylimidazolidine-2,4-Dione

The most widely reported method involves nucleophilic substitution at the N3 position of the hydantoin core. In a representative procedure, 5,5-diphenylimidazolidine-2,4-dione (1 equiv, 3.96 mmol) reacts with pentyl bromide (1 equiv) in anhydrous DMF under reflux for 3 hours, using potassium carbonate (1.3 equiv) as a base. Ethanol recrystallization yields colorless blocks with 63–68% isolated purity. Critical parameters include:

- Solvent selection : DMF’s high polarity facilitates alkyl bromide activation.

- Temperature : Prolonged reflux (≥3 h) ensures complete substitution.

- Base stoichiometry : Excess K₂CO₃ neutralizes HBr byproduct, shifting equilibrium toward product.

Comparative studies show longer alkyl chains (e.g., tetradecyl) require higher temperatures (110°C) and extended reaction times (6 h), whereas pentyl derivatives achieve optimal conversion at 80°C.

Microwave-Assisted Alkylation

A modified approach employs microwave irradiation to accelerate kinetics. Combining 5,5-diphenylimidazolidine-2,4-dione with pentyl bromide in DMF/KOH under nine microwave pulses (750 W) reduces reaction time to 25 minutes while maintaining yields >60%. This method minimizes thermal degradation, particularly for heat-sensitive analogs.

Mechanistic Insights and Byproduct Analysis

Benzylic Rearrangement in Hydantoin Formation

The parent hydantoin core is synthesized via Biltz condensation, where benzil condenses with urea under basic conditions. NMR studies confirm this proceeds through a benzilic acid rearrangement, forming a diketone intermediate that cyclizes with urea. Steric effects from para-substituted phenyl groups (e.g., 4-methylbenzil) hinder rearrangement, necessitating higher base concentrations (3 M NaOH).

Competing Side Reactions

- O-Alkylation : At temperatures >90°C, competing alkoxylation at the carbonyl oxygen occurs, detectable via IR (C=O stretch shift from 1725 to 1680 cm⁻¹).

- Disproportionation : Prolonged heating in DMF induces cleavage of the imidazolidine ring, yielding diphenylurea and valeric acid byproducts.

Structural Characterization and Crystallographic Data

X-Ray Diffraction Analysis

Single-crystal X-ray studies (IUCr data) reveal:

- Dihedral angles : Central imidazolidine ring forms 63.85° and 70.38° angles with phenyl substituents.

- Hydrogen bonding : N–H···O interactions create inversion dimers (Fig. 1), while C–H···O linkages stabilize a 3D network.

- Disorder : The n-pentyl chain exhibits two conformations (87.6:12.4 occupancy), attributed to lattice packing constraints.

Table 1: Crystallographic Parameters of 3-Pentyl-5,5-Diphenylimidazolidine-2,4-Dione

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a (Å) | 8.924(2) |

| b (Å) | 10.341(3) |

| c (Å) | 12.687(4) |

| α (°) | 98.42(2) |

| β (°) | 90.76(2) |

| γ (°) | 111.83(3) |

| Volume (ų) | 1065.6(5) |

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 7.41–7.28 (m, 10H, Ar–H), 4.02 (t, 2H, N–CH₂), 1.55–1.23 (m, 8H, pentyl chain), 0.89 (t, 3H, CH₃).

- IR (KBr) : 3210 cm⁻¹ (N–H), 1775 cm⁻¹ (C=O), 1710 cm⁻¹ (C=N).

Pharmacological Relevance and Structure-Activity Relationships

While beyond synthesis scope, inhibitory activity against fatty acid amide hydrolase (FAAH) is noted for analogs. Pentyl derivatives exhibit pI₅₀ = 5.12 ± 0.03, surpassing ethyl (3.96) but below tetradecyl (5.94) variants. Competitive inhibition kinetics (Km increase from 9.6 to 19.9 µM) confirm reversible binding to FAAH’s active site.

Scalability and Industrial Considerations

Solvent Recovery

DMF recycling via vacuum distillation (60°C, 15 mmHg) achieves 85% recovery, though residual hydantoin (<0.1%) necessitates activated carbon treatment.

Crystallization Optimization

Ethanol/water (70:30 v/v) mixtures improve yield to 78% by reducing hydantoin solubility (0.2 g/mL vs. 0.8 g/mL in pure ethanol).

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazolidine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Click Reactions: The compound can be involved in click chemistry, particularly in the formation of 1,2,3-triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides (e.g., pentyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition reactions using copper salts and water-soluble ligands.

Major Products

Substitution Products: Various alkylated or arylated derivatives depending on the substituents used.

Click Chemistry Products: 1,2,3-triazole-linked derivatives with potential biological activities.

Scientific Research Applications

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential antitumor activities.

Pharmaceutical Development: The compound serves as a scaffold for the development of new drugs with various biological activities, including antibacterial and antifungal properties.

Chemical Biology: The compound is used in the synthesis of hybrid molecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine-2,4-dione core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

The structural and functional diversity of 5,5-diphenylimidazolidine-2,4-dione derivatives arises from modifications at the N3 position. Below is a comparative analysis of key analogs:

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., decyl, octyl, pentyl) increase lipophilicity (logP values: decyl > octyl > pentyl > methyl), which correlates with enhanced membrane permeability but may also elevate toxicity risks .

- Aromatic/Electron-Withdrawing Groups : Substituents like benzyl or 4-fluorophenyl alter electronic properties, influencing receptor binding. For example, the 4-fluorophenyl derivative exhibits improved anticonvulsant activity due to enhanced dipole interactions .

Key Findings :

- Potency vs. Toxicity : The pentyl derivative strikes a balance between potency (ED₅₀ = 12.5 mg/kg) and safety (LD₅₀ = 320 mg/kg), outperforming the decyl analog in therapeutic index .

- Methyl vs. Pentyl : The methyl derivative has lower potency but significantly reduced toxicity, suggesting that shorter chains may prioritize safety over efficacy .

- Schiff Bases : Compounds like SB1-Ph (ED₅₀ = 8.7 mg/kg) exhibit additive anticonvulsant effects, likely due to dual mechanisms of sodium channel modulation and GABAergic enhancement .

Crystallographic and Computational Insights

- 3-Pentyl Derivative: SC-XRD reveals a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- 3-(4-Fluorophenyl) Derivative : Two independent molecules in the asymmetric unit form dimeric pairs via N–H···O bonds, with the fluorophenyl group inducing torsional strain (C–C–C–F angle = 112.5°) .

Biological Activity

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on available research findings.

Structural Characteristics

The compound has the molecular formula and features a five-membered imidazolidine ring with two phenyl groups and a pentyl chain. The crystal structure reveals that the imidazolidine ring forms hydrogen bonds, contributing to its stability and interactions with biological targets. The dihedral angles between the imidazolidine ring and the phenyl rings are approximately 63.85° and 70.38°, indicating a non-planar conformation that may influence its biological activity .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. Notably, it has been shown to inhibit phosphoglycerate dehydrogenase (PGDH), an enzyme critical for serine biosynthesis. The compound demonstrated approximately 25% inhibition at a concentration of 0.1 mM, suggesting potential applications in metabolic modulation .

Cannabinoid Receptor Interaction

Preliminary studies have highlighted the compound's affinity for cannabinoid receptors, particularly the CB1 receptor. Similar derivatives have been characterized as inverse agonists at these receptors, which could imply that this compound might possess similar properties, potentially influencing neurochemical pathways and offering therapeutic avenues in pain management and neuroprotection .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Inhibition Study : A study focusing on the inhibition of PGDH by various imidazolidine derivatives revealed that structural modifications significantly affect inhibitory potency. The findings suggest that further exploration of this compound could yield insights into optimizing its inhibitory effects .

- Cannabinoid Receptor Affinity : Research on related compounds indicated a strong binding affinity for the CB1 receptor. Molecular modeling studies suggested that specific structural features of imidazolidine derivatives enhance their interaction with the receptor's active site .

- Anticancer Potential : Investigations into similar compounds have shown varied success against different cancer types, emphasizing the need for further studies on this compound to evaluate its therapeutic efficacy and mechanism of action in cancer treatment .

Q & A

Basic: What are the established synthetic routes for 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves modifying the parent compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), through alkylation at the N3 position. A common method includes:

Chloroacetylation : React phenytoin with chloroacetyl chloride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione .

Nucleophilic substitution : Introduce the pentyl group by reacting the chloroacetyl intermediate with pentanol or a pentyl halide under reflux conditions. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (80–100°C) significantly impact yield optimization.

Purification : Crystallization from ethanol or methanol enhances purity. Yields range from 65–84% depending on reaction time and stoichiometric ratios .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

Answer:

- 1H/13C NMR : Confirms substitution patterns. For example, the absence of the N3-H signal (~11 ppm in phenytoin) and new alkyl proton signals (δ 0.8–1.6 ppm for pentyl) validate N3 alkylation .

- ATR-IR : Carbonyl stretching (C=O) at ~1750–1780 cm⁻¹ and N-H bands (if present) at ~3200 cm⁻¹ confirm the imidazolidine core .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 336.42 for C21H24N2O2) and fragmentation patterns verify molecular weight and substituent stability .

Advanced: How does the introduction of alkyl chains (e.g., pentyl) at the 3-position influence the crystal packing and intermolecular interactions in 5,5-diphenylimidazolidine-2,4-dione derivatives?

Answer:

Alkyl chains induce steric effects and modulate non-covalent interactions:

- Crystal packing : Longer chains (e.g., hexyl in 3-hexyl derivatives) create layered structures via van der Waals interactions, reducing symmetry (monoclinic P21 space group) .

- Hydrogen bonding : The imidazolidine ring’s N-H and C=O groups form intermolecular N–H···O and C–H···O bonds, while alkyl chains contribute to C–H···π interactions with phenyl rings .

- Thermal stability : Bulkier substituents increase melting points (e.g., 252–254°C for amino derivatives) due to enhanced lattice energy .

Advanced: What computational strategies (e.g., DFT, molecular docking) are employed to predict the neurotherapeutic potential of this compound?

Answer:

- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential surfaces (MEP) and frontier molecular orbitals (FMOs), revealing electron-rich regions for binding .

- Molecular docking : Targets GABA-A receptors or voltage-gated sodium channels. For example, docking into the Na+ channel (PDB: 1BEB) predicts binding affinities (ΔG < −8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Phe1764) .

- ADMET prediction : SwissADME or ADMETLab assess bioavailability, BBB penetration, and toxicity risks (e.g., hepatotoxicity alerts for bulky substituents) .

Basic: What in vitro assays are commonly used to evaluate the antimicrobial efficacy of 5,5-diphenylimidazolidine-2,4-dione derivatives, and how do results compare to standard antibiotics?

Answer:

- Agar diffusion assays : Zone of inhibition (ZOI) against Staphylococcus aureus or Escherichia coli (e.g., ZOI = 11–13 mm at 15 µg/mL vs. 21–23 mm for ciprofloxacin) .

- MIC determination : Broth microdilution quantifies minimum inhibitory concentrations (MIC = 8–32 µg/mL for derivatives vs. 2–4 µg/mL for ciprofloxacin) .

- Mechanistic insights : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity due to membrane disruption or enzyme inhibition .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar 5,5-diphenylimidazolidine-2,4-dione derivatives?

Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 3-pentyl vs. 3-decyl) on logP values and hydrogen-bond donor/acceptor counts .

- Dose-response curves : Identify non-linear relationships (e.g., biphasic effects at high concentrations) using Hill slope analysis .

- Crystallographic validation : Resolve stereochemical ambiguities via XRD (e.g., R-factor < 0.05 for high-resolution data) .

Basic: What are the critical parameters for successful X-ray diffraction analysis of 3-substituted-5,5-diphenylimidazolidine-2,4-dione compounds?

Answer:

- Crystal quality : Colorless blocks (0.2–0.3 mm³) grown via slow evaporation from ethanol/acetone mixtures .

- Data collection : MoKα radiation (λ = 0.71073 Å), θ range 2.4–29.0°, and low thermal displacement parameters (Ueq < 0.05 Ų) ensure precision .

- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms and R1 < 0.05 for high-resolution datasets .

Advanced: What role do hydrogen bonding and C–H···π interactions play in stabilizing the supramolecular architecture of this compound?

Answer:

- N–H···O bonds : Link adjacent molecules into dimers (d ≈ 2.8–3.0 Å), forming 1D chains along the crystallographic axis .

- C–H···π interactions : Alkyl C–H bonds interact with phenyl rings (d ≈ 3.5 Å), creating 3D networks that enhance thermal stability (Tdec > 200°C) .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., O···H = 25%, C···H = 18%) to lattice energy .

Basic: How does the electronic environment of the imidazolidine ring affect the reactivity and pharmacological properties of this compound?

Answer:

- Electron density : Electron-withdrawing groups (e.g., NO₂) at the phenyl rings increase carbonyl electrophilicity, enhancing nucleophilic attack susceptibility .

- Anticonvulsant activity : Increased lipophilicity (logP > 3.5) from alkyl chains improves blood-brain barrier penetration, correlating with ED50 values in rodent models .

- Redox properties : Imidazolidine’s conjugated system allows radical scavenging (IC50 = 12–18 µM in DPPH assays) .

Advanced: What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in 5,5-diphenylimidazolidine-2,4-dione derivatives with varying substituents?

Answer:

- Multivariate analysis : Principal Component Analysis (PCA) correlates substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .

- Free-Wilson vs. Hansch models : Quantify substituent contributions to IC50 or MIC values (e.g., 3-alkyl groups contribute +0.8 to logP but −1.2 to solubility) .

- Crystallographic SAR : Overlay crystal structures (e.g., Mercury 4.3) to identify conserved binding motifs (e.g., phenyl ring orientation within enzyme pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.